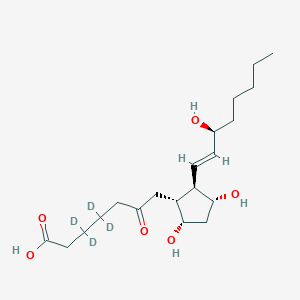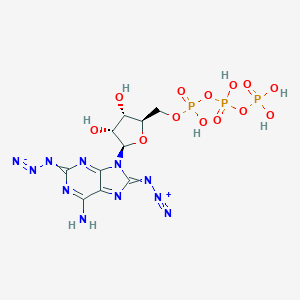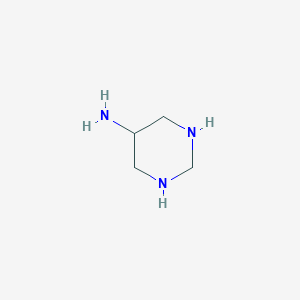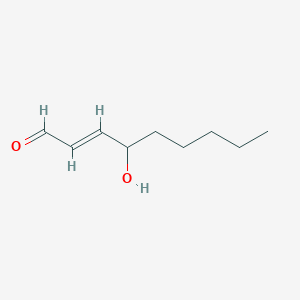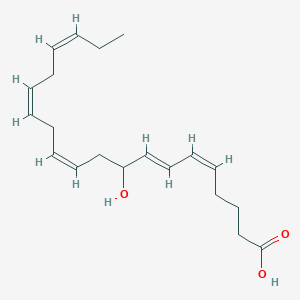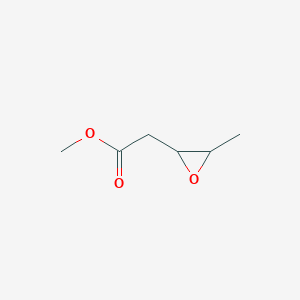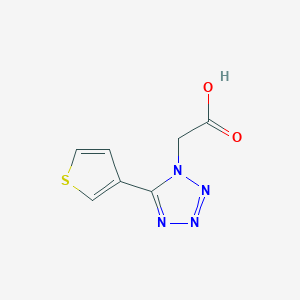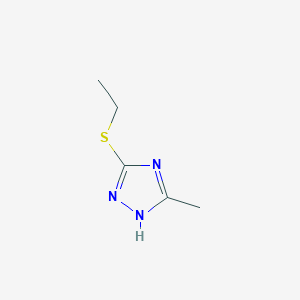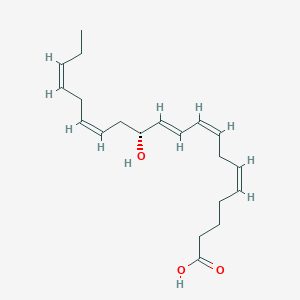
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
概要
説明
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, also known as 5-HETE, is a HETE having a 5-hydroxy group and (6E)-, (8Z)-, (11Z)- and (14Z)-double bonds . It has a role as a mouse metabolite . The molecular formula is C20H32O3 .
Synthesis Analysis
5-HETE is formed by the oxidation of arachidonic acid (AA), which is a major metabolite of enzymatic oxidation . It can also be converted to 5-oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .
Molecular Structure Analysis
The IUPAC name of 5-HETE is (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid . The InChI and SMILES strings provide a detailed view of its molecular structure .
Chemical Reactions Analysis
5-HETE is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE . Both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .
Physical And Chemical Properties Analysis
5-HETE has a molecular weight of 320.5 g/mol . It is a conjugate acid of a 5-HETE (1-) .
科学的研究の応用
Immunology Modulation of Leukocyte Functions
5-HETE serves as a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leukocytes, leading to the production of 5-oxo-ETE. Both 5-HETE and 5-oxo-ETE are involved in the intracellular mobilization of calcium in PMN leukocytes, which is crucial for various immune responses .
Inflammation Chemoattractant for Neutrophils and Eosinophils
The compound is a potent chemoattractant for neutrophils and eosinophils due to its conversion to 5-oxo-ETE. This action is mediated by the oxoeicosanoid (OXE) receptor, which is part of the G protein-coupled receptor family, playing a significant role in inflammatory processes .
Enzyme Inhibition Activity Against 5-Lipoxygenase
5-HETE derivatives have been synthesized and evaluated for their inhibitory activity against 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are inflammatory mediators. These compounds show varying degrees of potency, indicating potential therapeutic applications .
Lipid Mediator Research Anti-inflammatory Activities
Although not directly related to 5-HETE, research on similar compounds like 5,6-dihydroxy-eicosatetraenoic acid (5,6-DiHETE) has revealed anti-inflammatory activities and therapeutic potential. This suggests that 5-HETE could also be part of lipid production profiles in inflammation and healing .
作用機序
Target of Action
5-HETE is a potent proinflammatory product of the 5-lipoxygenase pathway . It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH, which is expressed in both inflammatory and structural cells . The actions of 5-HETE are mediated by the G_i-coupled OXE receptor .
Mode of Action
5-HETE interacts with its targets, primarily inflammatory and structural cells, through the G_i-coupled OXE receptor . This interaction triggers a series of intracellular events that lead to the proinflammatory response.
Biochemical Pathways
The formation of 5-HETE is part of the 5-lipoxygenase pathway. This pathway begins with the oxidation of arachidonic acid by 5-lipoxygenase to produce 5S-HETE . 5S-HETE is then further oxidized by 5-HEDH to form 5-HETE . The synthesis of 5-HETE is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress .
Pharmacokinetics
It is known that 5-hete is formed in cells and tissues where the 5-lipoxygenase pathway is active, and its production can be influenced by various factors such as oxidative stress .
Result of Action
The primary result of 5-HETE action is the promotion of inflammation. It is a potent chemoattractant for eosinophils and basophils , and it may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines .
Action Environment
The action of 5-HETE can be influenced by various environmental factors. For instance, conditions that increase oxidative stress can enhance the production of 5-HETE . Furthermore, the presence of the obligate cofactor NADP+ is necessary for the synthesis of 5-HETE .
特性
IUPAC Name |
(6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJOOYOSFUGPC-XTDASVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |
CAS RN |
71030-39-2 | |
| Record name | 5-Hete, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HETE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JQY74TBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity of 5-HETE?
A1: 5-HETE exhibits diverse biological activities, most notably acting as a potent chemotactic factor for various inflammatory cells, including neutrophils and eosinophils. [] This chemotactic activity plays a crucial role in recruiting inflammatory cells to sites of injury or infection.
Q2: How does 5-HETE exert its chemotactic effects?
A2: 5-HETE binds to specific receptors on the surface of target cells, primarily neutrophils and eosinophils. [] This binding initiates a cascade of intracellular signaling events, ultimately leading to changes in cell shape, motility, and migration towards the source of 5-HETE.
Q3: What is the role of 5-HETE in inflammation?
A4: 5-HETE contributes to the inflammatory response by attracting neutrophils and eosinophils to the site of inflammation, enhancing their activation, and promoting the release of other inflammatory mediators. [] This contributes to the characteristic features of inflammation, such as redness, swelling, and pain.
Q4: Can 5-HETE modulate the activity of other lipoxygenase products?
A5: Yes, studies have shown that 5-HETE, along with other 5-hydroxyeicosanoids like 5,15-diHETE, can stimulate the activity of 15-lipoxygenase in human neutrophils, leading to increased production of 15-HETE. [, ] This suggests a potential cross-talk between different lipoxygenase pathways.
Q5: Does 5-HETE have any effects on tumor cells?
A6: Research suggests that 5-HETE may act as a survival factor for human prostate cancer cells. [] Inhibition of 5-lipoxygenase, the enzyme responsible for 5-HETE production, has been shown to induce apoptosis in these cells, suggesting a potential role for 5-HETE in prostate cancer progression.
Q6: What is the molecular formula and weight of 5-HETE?
A6: The molecular formula of 5-HETE is C20H32O3, and its molecular weight is 320.47 g/mol.
Q7: Are there any spectroscopic data available for 5-HETE?
A7: Yes, 5-HETE can be characterized using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q8: How is 5-HETE metabolized in cells?
A9: 5-HETE can be further metabolized through various enzymatic pathways. One major pathway involves its conversion to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by 5-hydroxyeicosanoid dehydrogenase. [] Additionally, 5-HETE can be incorporated into cellular lipids, primarily phospholipids and triglycerides. [, , , ]
Q9: How does 5-HETE uptake and metabolism differ between cell types?
A11: Studies have shown that the uptake and metabolism of 5-HETE can vary significantly between different cell types. For instance, while neutrophils primarily incorporate 5-HETE into phospholipids, macrophages show a greater tendency to incorporate it into triglycerides. [, ] These differences highlight the cell-specific regulation of 5-HETE metabolism and function.
Q10: What is the role of 5-oxo-ETE, a metabolite of 5-HETE?
A12: 5-Oxo-ETE is a potent chemoattractant and activator of human neutrophils. [] It induces calcium mobilization, degranulation, and superoxide anion production, contributing to the inflammatory response. 5-Oxo-ETE may also play a role in allergic reactions and other inflammatory diseases.
Q11: How is 5-HETE typically measured in biological samples?
A13: 5-HETE can be quantified in biological samples using various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , , ] Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), have also been developed for 5-HETE detection.
Q12: What are the advantages and disadvantages of different analytical methods for 5-HETE?
A14: HPLC-MS offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of multiple eicosanoids, including 5-HETE and its metabolites. [, , , ] Immunoassays, while generally less specific, are often more convenient and cost-effective for high-throughput analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

